molecular formula C21H17N3O6S B2993110 (Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-95-7

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2993110
CAS RN: 865199-95-7
M. Wt: 439.44
InChI Key: HVTUCUYVSPXUPZ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H17N3O6S and its molecular weight is 439.44. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. A study reported the synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, showing significant anti-inflammatory activity in both in vitro and in vivo models. These derivatives, particularly those with aliphatic groups on the thiazolidinone ring, exhibited better anti-inflammatory activity compared to diclofenac, a standard in the field. The study also highlighted that electron-donating polar groups on the thiazolidinone ring enhanced activity, and selected compounds demonstrated good gastrointestinal safety profiles (Nikalje, 2014).

Aldose Reductase Inhibition

Another research avenue explored the synthesis of new iminothiazolidin-4-one acetate derivatives as aldose reductase inhibitors, potentially offering novel treatments for diabetic complications. The study found significant inhibitory potency in certain derivatives, providing insights into the structure-selectivity relationships and binding modes of these inhibitors with aldose reductase (Ali et al., 2012).

Antimicrobial Activity

The antimicrobial potential of related compounds was also investigated. A study synthesized imino-4-methoxyphenol thiazole derived Schiff bases and evaluated their antibacterial and antifungal activities. The findings indicated moderate activity against specific bacterial and fungal species, with one compound showing significantly higher microbial growth inhibition (Vinusha et al., 2015).

properties

IUPAC Name

methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c1-29-12-7-8-15-16(9-12)31-21(23(15)11-18(26)30-2)22-17(25)10-24-19(27)13-5-3-4-6-14(13)20(24)28/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTUCUYVSPXUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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